Regiochemical Identity: Confirmed 4-Bromo-5-nitro Substitution Pattern (vs. 3-Nitro Regioisomer Misidentification Risk)
The compound is explicitly defined as the 4-bromo-5-nitro-1H-pyrazole regioisomer with the N1-(4-methoxybenzyl) group. Procurement of this CAS (1429309-34-1) ensures the 4-bromo substitution pattern, which is essential for cross-coupling applications. Notably, a structurally similar regioisomer, 4-bromo-1-(4-methoxybenzyl)-3-nitro-1H-pyrazole (CAS 1455366-34-3), is also commercially available and can be mistaken for the target compound in search results . The 5-nitro vs. 3-nitro positional difference alters the electronic environment around the bromine and the pyrazole N2 basicity, affecting both reactivity and potential biological interactions. The target compound's identity is verified by InChIKey FLPJFPVRSKLNCE-UHFFFAOYSA-N and canonical SMILES COc1ccc(Cn2ncc(Br)c2[N+](=O)[O-])cc1 [1].
| Evidence Dimension | Regiochemical identity (nitro position) |
|---|---|
| Target Compound Data | 5-nitro substitution (CAS 1429309-34-1, InChIKey FLPJFPVRSKLNCE-UHFFFAOYSA-N) |
| Comparator Or Baseline | 3-nitro substitution (CAS 1455366-34-3) |
| Quantified Difference | Distinct CAS numbers; non-interchangeable regioisomers |
| Conditions | Structural validation by InChIKey and canonical SMILES |
Why This Matters
Selecting the correct regioisomer prevents synthetic failure due to divergent reactivity and eliminates confounding variables in biological screening.
- [1] Chemsrc. 4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazole (CAS 1429309-34-1) Chemical Properties. Chemsrc Database, 2024. View Source
